molecular formula C17H16O5 B1233953 2',6'-Dihydroxy-4,4'-dimethoxychalcone CAS No. 94441-99-3

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Cat. No.: B1233953
CAS No.: 94441-99-3
M. Wt: 300.3 g/mol
InChI Key: NXHNEWMDVUHUCV-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,6’-Dihydroxy-4,4’-dimethoxychalcone is a chalcone derivative with the molecular formula C17H16O5 and a molecular weight of 300.31 g/mol . Chalcones are a group of natural compounds known for their diverse biological activities. This particular compound is characterized by the presence of two hydroxyl groups and two methoxy groups attached to the chalcone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,6-dihydroxy-4-methoxybenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 2’,6’-Dihydroxy-4,4’-dimethoxychalcone are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dihydroxy-4,4’-dimethoxychalcone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the chalcone structure can be reduced to form dihydrochalcones.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like boron tribromide (BBr3) can be used to demethylate the methoxy groups.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrochalcones.

    Substitution: Various substituted chalcones depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone involves its interaction with various molecular targets and pathways. It has been shown to inhibit the expression of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that plays a key role in regulating the immune response to infection . By inhibiting NF-κB, the compound can suppress tumor growth and exhibit anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,6’-Dihydroxy-4,4’-dimethoxychalcone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit NF-κB and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

IUPAC Name

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHNEWMDVUHUCV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601146849
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94441-99-3
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94441-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',6'-Dihydroxy-4,4'-dimethoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601146849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 2
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 3
Reactant of Route 3
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 4
Reactant of Route 4
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 5
Reactant of Route 5
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Reactant of Route 6
Reactant of Route 6
2',6'-Dihydroxy-4,4'-dimethoxychalcone
Customer
Q & A

Q1: What is the structural significance of the hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone?

A1: The 2' and 6' hydroxyl groups in this compound play a crucial role in its ability to cyclize into flavanones. [, ] Specifically, the 2' hydroxyl group acts as a nucleophile, attacking the enone double bond during the cyclization reaction. [] Research has shown that the presence of the 6' hydroxyl group significantly enhances the rate of this cyclization, particularly in the monoanionic form of the chalcone. [] This rate enhancement is attributed to the 6' hydroxyl group's ability to stabilize the transition state of the reaction through hydrogen bonding with the enolate oxygen. []

Q2: How does this compound's structure influence its reactivity?

A2: The structure of this compound significantly influences its reactivity. X-ray crystallography studies reveal the presence of two intramolecular hydrogen bonds within the molecule. [] One hydrogen bond exists between the hydroxyl hydrogen atom at O(6A) and the C(9) carbonyl group. [] The second hydrogen bond, of the C–H…O type, involves the C(8) and O(2A) atoms. [] These intramolecular interactions contribute to the molecule's non-planar conformation. [] Additionally, intermolecular hydrogen bonds, specifically O–H…O bonds between O(6A) and O(2A) of neighboring molecules, result in the formation of endless chains along the crystallographic b-axis. [] This structural arrangement further influences the molecule's reactivity and its ability to participate in specific interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.